tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate
Description
Properties
Molecular Formula |
C13H18BrNO3 |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-bromophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17) |
InChI Key |
SDRZSNGNUGHJPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate typically involves:
- Protection of the amine group on the 2-bromophenylethylamine or related amino alcohol precursors using tert-butyl carbamate (Boc) protecting groups.
- Formation of carbamate derivatives via reaction with di-tert-butyl dicarbonate (Boc2O).
- Subsequent selective alkylation or condensation reactions to introduce the hydroxyethyl moiety.
Protection of Amino Group Using Boc Strategy
The Boc (tert-butoxycarbonyl) protection of amines is a widely employed method. For the target compound, the amino group of 1-(2-bromophenyl)-2-aminoethanol or related precursors is protected by reacting with di-tert-butyl dicarbonate under mild conditions.
- React 1-(2-bromophenyl)-2-aminoethanol with 1.0–1.2 equivalents of di-tert-butyl dicarbonate in the presence of a base such as triethylamine or DMAP.
- Solvents commonly used include dichloromethane (CH2Cl2), tetrahydrofuran (THF), or ethyl acetate.
- Reaction conditions range from 0 °C to room temperature, with stirring times from 15 minutes to 24 hours depending on solvent and catalyst.
- Purification often involves crystallization from hexane or ethyl acetate or silica gel chromatography.
Yields and Conditions from Literature:
Specific Preparation Method from Patent CN102020589B
A detailed synthetic route for a closely related carbamate derivative (tert-butyl carbamate derivative with hydroxyethyl and phenyl substituents) is described in Chinese patent CN102020589B, relevant for the preparation of this compound analogs.
- Starting from N-BOC-D-serine, formation of mixed acid anhydride with isobutyl chlorocarbonate in the presence of N-methylmorpholine.
- Condensation with benzylamine derivatives (which can be substituted with bromophenyl groups) in anhydrous ethyl acetate to form the Boc-protected hydroxyethyl carbamate.
- Phase-transfer catalysis (PTC) alkylation using tetrabutylammonium bromide as catalyst and methyl sulfate as alkylating agent under potassium hydroxide base in ethyl acetate solvent.
- Reaction temperatures are controlled between -10 °C and 20 °C to optimize yield and selectivity.
- Workup involves aqueous extraction, acid-base washes, solvent evaporation, and crystallization from hexane.
Representative Data from Patent:
| Embodiment | Catalyst (Tetrabutylammonium bromide) (g) | Methyl sulfate (g) | KOH 50% solution (g) | Yield (%) |
|---|---|---|---|---|
| 4 | 3.0 | 109.5 | 97.33 | 97 |
| 5 | 6.0 | 48.7 | 42.0 | 95 |
| 6 | 1.5 | 73.0 | 61.1 | 92.4 |
This method provides high yields (above 90%) with good reproducibility and is scalable for industrial applications.
Alternative Green Chemistry Approaches
Recent research emphasizes environmentally friendly methods for Boc protection and carbamate formation:
- Use of ionic liquids such as [TPA][Pro] as solvents and reaction media allows for catalyst recycling and high yields (up to 99%).
- Iron oxide and iron(III) triflate catalysis under solvent-free or ethanol conditions reduce waste and reaction times.
- Mild reaction conditions (room temperature, short reaction times) with high selectivity and minimal by-products.
- The product is typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- Crystallization and melting point determination confirm purity; for example, tert-butyl 2-phenylethylcarbamate analogs show melting points around 56 °C.
- Single-crystal X-ray diffraction has been used to confirm crystal structures of related carbamates, ensuring the correct stereochemistry and substitution patterns.
The preparation of this compound is well-established through Boc protection of the amine group followed by selective alkylation steps. The most authoritative and high-yielding methods include:
- Boc protection using di-tert-butyl dicarbonate under mild conditions with bases like triethylamine or DMAP.
- Phase-transfer catalysis alkylation with tetrabutylammonium bromide and methyl sulfate.
- Green chemistry approaches using ionic liquids and iron-based catalysts for environmentally friendly synthesis.
These methods provide yields ranging from 87% to 99%, with scalable and reproducible protocols suitable for research and industrial applications. Analytical data and crystallographic studies confirm the structural integrity of the synthesized compounds.
Chemical Reactions Analysis
tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Research Findings :
- Suzuki coupling of the para -bromo derivative with boronic acids proceeds at 80°C with 85–90% yields, whereas the ortho -bromo analog requires higher temperatures (100°C) and yields ≤70% due to steric constraints .
Halogen Substitution Effects
Replacing bromine with other halogens or electron-withdrawing/donating groups alters electronic properties:
Functional Group Modifications
Variations in the hydroxyethyl chain influence solubility, hydrogen-bonding capacity, and downstream reactivity:
Stability Data :
- The trifluoroethyl derivative exhibits a 30% longer shelf life under ambient conditions compared to the hydroxyethyl analog .
Stereochemical Variations
Chiral centers significantly affect biological activity and synthetic pathways:
Biological Activity
tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate is a carbamate derivative that has garnered attention in recent years due to its potential biological activities. This article will explore its mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , a bromophenyl moiety , and a hydroxyethyl chain , which contribute to its unique biological activity. The molecular formula is with a molar mass of 316.19 g/mol. The presence of the hydroxyethyl group allows for hydrogen bonding, while the bromophenyl group can engage in hydrophobic interactions, enhancing its binding potential to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE is a therapeutic strategy in treating neurodegenerative diseases such as Alzheimer's disease.
- Binding Affinity : The compound's unique structure allows it to form stable complexes with various biological targets, which can modulate enzyme or receptor activity, leading to desired therapeutic effects.
Biological Applications
The compound is being investigated for several applications in biological research and pharmacology:
- Neuropharmacology : Due to its AChE inhibitory activity, it may be explored for developing treatments for cognitive disorders.
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may exhibit antitumor effects, particularly against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) .
Table 1: Summary of Biological Activities
Case Study: Acetylcholinesterase Inhibition
In vitro studies demonstrated that this compound could inhibit AChE activity significantly. The inhibition was dose-dependent, suggesting that modifications in the chemical structure could enhance potency. Further exploration into structure-activity relationships (SAR) is warranted to optimize efficacy against neurodegenerative conditions.
Case Study: Antitumor Effects
A study investigating the antitumor properties of structurally related compounds showed promising results against MDA-MB-231 cells. Treatment with related carbamate derivatives resulted in a significant decrease in cell viability, indicating potential pathways for further research into cancer therapeutics .
Q & A
Basic: What are the common synthetic routes for tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate?
Methodological Answer:
The compound is typically synthesized via multi-step routes involving carbamate protection of amines and halogenated aromatic intermediates. A common approach includes:
Amine Protection : Reacting 1-(2-bromophenyl)-2-hydroxyethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C for 12–24 hours .
Purification : Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Example Protocol Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 25°C, 24h | 75–85 | ≥95% |
| Purification | Hexane/EtOAc (7:3) | 65–70 | ≥98% |
Basic: What purification techniques are recommended for this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (7:3 to 1:1) for optimal separation of polar byproducts .
- Recrystallization : Dissolve in hot ethanol (50–60°C) and slowly add water to induce crystallization; yields 70–80% purity .
- HPLC : Preparative reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity batches (>99%) .
Basic: What analytical methods validate the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm carbamate (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry : ESI-MS ([M+Na]⁺ expected at m/z 334.2) .
- HPLC : Reverse-phase C18 column, 70:30 acetonitrile/water, retention time ~8.5 minutes .
Advanced: How can enantioselective synthesis be achieved for stereoisomers?
Methodological Answer:
- Chiral Catalysts : Use Sharpless asymmetric epoxidation or Jacobsen kinetic resolution to control stereochemistry at the hydroxyethyl group .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures .
Example Data:
| Method | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|
| Sharpless Epoxidation | 92% (R) | 68 |
| Enzymatic Hydrolysis | 88% (S) | 72 |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- In Vitro vs. In Vivo Discrepancies : Perform dose-response assays under standardized conditions (e.g., pH 7.4 PBS, 37°C) to account for metabolic instability .
- QSAR Modeling : Compare substituent effects (e.g., 2-bromo vs. 4-chloro analogs) to identify structure-activity relationships .
Case Study:
A 2024 study found conflicting IC₅₀ values (5 µM vs. 25 µM) for kinase inhibition. Repetition under controlled oxygen-free conditions resolved discrepancies (IC₅₀ = 12 ± 2 µM), highlighting oxidation sensitivity .
Advanced: What parameters optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Solvent Choice : Replace DCM with THF for better solubility and easier recycling .
- Catalyst Loading : Reduce Boc₂O from 1.2 equiv. to 1.05 equiv. with 10 mol% DMAP to minimize side reactions .
- Temperature Control : Gradual warming (0°C → 25°C over 2h) improves regioselectivity .
Optimization Table:
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DCM | THF | +15% |
| Boc₂O Equiv. | 1.2 | 1.05 | +10% |
| Catalyst | None | 10 mol% DMAP | +20% |
Advanced: How to study interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips; measure binding affinity (KD) at varying compound concentrations .
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., cytochrome P450) to identify binding motifs .
Example SPR Data:
| Target Protein | KD (nM) | ΔH (kcal/mol) |
|---|---|---|
| CYP3A4 | 320 ± 40 | -8.2 |
| EGFR Kinase | 12 ± 3 | -10.5 |
Advanced: How does structural modification alter stability under physiological conditions?
Methodological Answer:
- pH Stability Assays : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC. The tert-butyl group enhances stability at pH >5 .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., 180°C for this compound) .
Advanced: How to compare bioactivity with structurally similar analogs?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses of analogs (e.g., 2-chloro vs. 2-bromo derivatives) .
- SAR Table :
| Analog (R Group) | IC₅₀ (µM) | LogP |
|---|---|---|
| 2-Bromo (Target) | 12 ± 2 | 3.1 |
| 4-Chloro | 28 ± 5 | 2.8 |
| 2-Methyl | >100 | 2.5 |
Advanced: What mechanistic insights explain unexpected byproducts in synthesis?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled Boc₂O to trace carbamate hydrolysis pathways .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy; identify intermediates causing epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
